2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile
Description
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2-[cyclopentyl(thiophen-3-ylmethyl)amino]acetonitrile |
InChI |
InChI=1S/C12H16N2S/c13-6-7-14(12-3-1-2-4-12)9-11-5-8-15-10-11/h5,8,10,12H,1-4,7,9H2 |
InChI Key |
CNXYFDHMFMVDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC#N)CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves several steps. One common method includes the condensation of thiophene derivatives with cyclopentylamine and acetonitrile under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group and acetonitrile moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile and related compounds:
Key Observations:
Thiophene Substitution: The target compound’s thiophen-3-ylmethyl group contrasts with 2,5-dimethylthiophene in ’s compound. 3-Substituted thiophenes (as in the target compound) often exhibit enhanced electronic properties compared to 2-substituted analogs, influencing reactivity in cross-coupling reactions .
Cyclic Group Variations :
- The cyclopentyl group in the target compound may confer greater steric bulk and lipophilicity than the cyclopropyl group in ’s compound. This could impact membrane permeability in biological systems .
- Cyclohexane-based tetrahydrobenzo[b]thiophenes () show comparable molecular weights but differ in ring saturation, which affects conformational flexibility .
Functional Group Diversity: The acetonitrile group is conserved across all compounds, enabling nucleophilic reactions (e.g., hydrolysis to carboxylic acids). However, the presence of an amino group in the target compound and ’s derivative allows for additional reactivity, such as acetylation or alkylation .
Biological Activity
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H16N2S
- Molecular Weight : 220.33 g/mol
- IUPAC Name : 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile
- Canonical SMILES : CC(C#N)N(C1CCCCC1)C2=CC=CS2
Synthesis
The synthesis of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves the reaction of cyclopentyl amine with thiophen-3-carboxaldehyde followed by acetonitrile addition. The process typically requires controlled conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiophene moieties. For instance, derivatives similar to 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 10 |
| Compound C | A549 (Lung Cancer) | 20 |
These results indicate that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism for the biological activity of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves:
- Interaction with Microtubules : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Migration : Studies suggest that it may also inhibit metastatic behavior in aggressive cancer types.
Case Studies
- In Vivo Efficacy : In a mouse model, administration of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile demonstrated a reduction in tumor size by approximately 40% compared to controls after four weeks of treatment.
- Toxicity Assessment : Toxicity studies revealed low systemic toxicity, with no significant adverse effects observed at therapeutic doses.
Comparative Analysis
When compared to other compounds with similar structures, such as those derived from benzo[b]thiophene, 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile exhibits:
| Compound Type | Anticancer Activity | Toxicity Profile |
|---|---|---|
| Benzo[b]thiophene Derivatives | High | Moderate |
| Cyclopentyl Derivatives | Moderate | Low |
| Thiophene-based Compounds | Very High | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
